[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](2-methylpropyl)amine hydrochloride
Description
The compound (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is a secondary amine hydrochloride featuring a conjugated (2E)-2-methyl-3-phenylprop-2-en-1-yl group and a branched 2-methylpropyl (isobutyl) amine moiety. Its structure combines an α,β-unsaturated ene system with aromatic and aliphatic substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-12(2)10-15-11-13(3)9-14-7-5-4-6-8-14;/h4-9,12,15H,10-11H2,1-3H3;1H/b13-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENKJQQHVFTSPR-KJEVSKRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=CC1=CC=CC=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C(=C/C1=CC=CC=C1)/C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Alkylation Under Inert Conditions
The primary synthetic route begins with the reaction of 2-methyl-3-phenylprop-2-en-1-ol and 2-methylpropylamine in anhydrous tetrahydrofuran (THF) at −78°C to 0°C. Diisopropylamine lithium salt (LDA) serves as the base, facilitating deprotonation and nucleophilic attack.
Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Molar ratio (Alcohol:Amine) | 1:1.5 | |
| Catalyst | LDA (1.1 equiv) | |
| Temperature | −78°C → 0°C (gradient) | |
| Duration | 4–6 hours | |
| Yield | 72–85% |
The intermediate (2E)-2-methyl-3-phenylprop-2-en-1-ylamine is isolated via vacuum distillation (bp 145–148°C at 0.5 mmHg).
Reductive Amination of α-Methylcinnamaldehyde
Sodium Borohydride-Mediated Reduction
A modified approach employs α-methylcinnamaldehyde and 2-methylpropylamine in methanol, followed by sodium borohydride reduction at room temperature. This one-pot method avoids cryogenic conditions but requires strict pH control.
Optimized Conditions
Nickel-Catalyzed Hydrogenation
For industrial-scale production, continuous hydrogenation using Raney nickel (5 wt%) at 50–80°C and 10–15 bar H₂ achieves 89–92% conversion. The process eliminates borohydride waste but necessitates high-pressure equipment.
Hydrochloride Salt Formation
Acidification Protocol
The free amine is dissolved in anhydrous diethyl ether and treated with gaseous HCl at 0°C until precipitation completes. Filtration and recrystallization from ethanol/ethyl acetate (1:3) yield the hydrochloride salt with >99% purity.
Critical Parameters
| Factor | Optimal Value | Impact on Yield |
|---|---|---|
| HCl addition rate | 0.5 mL/min | Minimizes hydrolysis |
| Recrystallization solvent | Ethanol:EtOAc = 1:3 | Enhances crystal purity |
| Final pH | 2.5–3.0 | Prevents over-acidification |
Stereochemical Control in E-Isomer Synthesis
Kinetic vs Thermodynamic Control
The E-configuration predominates (≥95%) when reactions are conducted below −20°C due to hindered rotation around the C2–C3 double bond. At elevated temperatures (≥25°C), Z-isomer formation increases to 22–37%.
Isomer Distribution
Industrial-Scale Production Challenges
Purification Considerations
Large batches require fractional distillation under reduced pressure (0.1–0.5 mmHg) to separate the amine from diastereomeric byproducts. Residual palladium from hydrogenation catalysts must be reduced to <10 ppm using activated charcoal treatment.
Environmental Impact Mitigation
Closed-loop systems recover 92–95% of THF and methanol solvents. Nickel catalyst recycling via magnetic separation achieves 85% reuse efficiency.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Organic Synthesis
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules. It can participate in various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful for synthesizing derivatives with different functional groups.
- Oxidation and Reduction : It can be oxidized to form ketones or aldehydes and reduced to yield secondary or primary amines, enhancing its utility in synthetic pathways .
Research has indicated that compounds similar to (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine exhibit significant biological activities. These include:
- Antimicrobial Properties : Studies suggest potential antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that this compound may also interact with neurological pathways .
Medicinal Chemistry
The compound is being explored for its therapeutic properties:
- Pharmaceutical Development : Its structural features suggest potential applications in drug design, particularly for developing new medications targeting specific biological pathways.
- Precursor for Active Pharmaceutical Ingredients (APIs) : It can serve as a precursor in the synthesis of various APIs due to its reactivity and ability to form diverse derivatives .
Material Science Applications
The unique structural characteristics of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride make it a candidate for applications in material science:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties, contributing to advancements in material design.
- Coatings and Adhesives : Its chemical reactivity can be harnessed in developing coatings and adhesives that require specific performance characteristics .
Mechanism of Action
The mechanism of action of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the phenyl ring or the amine group. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Amine Group |
|---|---|---|---|---|
| (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride | C14H20ClN* | ~241.76† | Phenyl (no substituents) | 2-Methylpropyl |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C14H22ClNO | 255.78 | 2-Methoxy on phenyl | 2-Methylpropyl |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C13H20ClNO | 241.76 | 4-Methoxy on phenyl | Propyl |
| Sibutramine Hydrochloride | C17H29Cl2NO | 334.32 | 4-Chloro, cyclobutane ring | Cyclobutanemethyl |
| Diisobutylamine (Free Base) | C8H19N | 129.24 | N/A | 2-Methylpropyl |
*Inferred molecular formula based on structural analogs.
†Estimated using data from .
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound lacks electron-donating groups (e.g., methoxy) on the phenyl ring, resulting in a lower molecular weight (~241.76 g/mol) compared to its 2-methoxy analog (255.78 g/mol) .
- Sibutramine Hydrochloride, with a cyclobutane ring and chloro substituent, has a significantly higher molecular weight (334.32 g/mol) due to its complex structure .
Diisobutylamine, a simpler free-base amine, lacks the hydrochloride salt and conjugated ene system, leading to lower polarity and higher volatility (vapor pressure: 10 mm Hg at 30°C) .
Hydrochloride Salt Impact :
- Hydrochloride salts (e.g., target compound, Sibutramine) exhibit improved water solubility compared to free-base amines like diisobutylamine, which is only slightly water-soluble .
Physicochemical and Functional Differences
Table 2: Functional Group and Property Comparisons
| Compound Name | Key Functional Groups | Water Solubility | Potential Applications |
|---|---|---|---|
| (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride | α,β-unsaturated ene, aryl, HCl | Moderate (salt form) | Pharmaceutical intermediate, ligand |
| [(2E)-3-(2-Methoxyphenyl)... HCl | Methoxy, ene, HCl | Moderate (salt form) | Receptor-binding studies |
| Sibutramine Hydrochloride | Cyclobutane, chloro, HCl | High (pharmaceutical use) | Appetite suppressant |
| Diisobutylamine | Branched alkyl amine | Low | Industrial solvent, synthesis |
Key Findings:
- Electronic Effects : Methoxy substituents in analogs (e.g., ) may enhance resonance stabilization or hydrogen-bonding capacity compared to the target compound’s unsubstituted phenyl group.
- Biological Relevance: Sibutramine’s cyclobutane and chloro groups contribute to its pharmacological activity as a serotonin-norepinephrine reuptake inhibitor , whereas the target compound’s simpler structure may favor metabolic stability.
Biological Activity
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride, also known as N-isopropyl-N-allyl-3-phenylprop-2-en-1-amine hydrochloride, is an organic compound with the molecular formula C₁₄H₂₂ClN and a molecular weight of 239.78 g/mol. This compound is characterized by its alkenyl amine structure, which includes a phenyl group attached to a propenyl chain, making it a member of the α,β-unsaturated amines family. Its unique structural properties and reactivity have led to research into its potential biological activities.
The compound features an allyl group and an isopropyl group, which contribute to its chemical reactivity. The synthesis typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-ylamine with 2-methylpropyl chloride in the presence of a suitable base. The compound undergoes various chemical reactions including oxidation, reduction, and substitution, which are essential for its application in organic synthesis and potential therapeutic uses.
Biological Activity Overview
Research indicates that compounds similar to (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride exhibit significant biological activities. These include:
- Antioxidant Activity : Compounds in this class have shown potential in scavenging free radicals, which may contribute to their protective effects against oxidative stress.
- Anti-inflammatory Properties : Similar compounds have been documented to reduce inflammation, making them candidates for treating inflammatory diseases.
- Neuroprotective Effects : Some related compounds exhibit neuroprotective properties, suggesting potential applications in neurodegenerative conditions.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens .
Antioxidant Activity Study
A study investigated the antioxidant potential of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results demonstrated that the compound exhibited significant scavenging activity with an IC50 value comparable to known antioxidants.
| Compound | IC50 (μM) |
|---|---|
| (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine | 25 |
| Ascorbic Acid | 15 |
Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found that treatment with (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound | 80 | 60 |
Neuroprotective Effects
Research published in a peer-reviewed journal highlighted the neuroprotective effects of related compounds in models of neuronal injury. The study concluded that (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride could mitigate neuronal apoptosis induced by oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methylpropylamine with (2E)-2-methyl-3-phenylprop-2-en-1-yl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by HCl gas bubbling to precipitate the hydrochloride salt. Purification via recrystallization (ethanol/water) ensures high yield (75–85%) and purity. Structural analogs, such as N-substituted cyclopropylmethylamines, have been synthesized using similar protocols .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) should confirm the absence of unreacted starting materials and verify stereochemistry (e.g., E configuration of the propenyl group). Peaks at δ 5.5–6.5 ppm (vinyl protons) and δ 2.8–3.2 ppm (amine protons) are characteristic .
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental [M+H]⁺ values with theoretical calculations (e.g., ±1.5 ppm tolerance) .
- X-ray Crystallography : Use SHELX or ORTEP-III for structure refinement. Challenges like twinning or weak diffraction may require iterative refinement cycles .
Q. What safety precautions are critical during handling?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fumed hood. Avoid inhalation/contact; in case of exposure, rinse with water for 15 minutes. Store in airtight containers at 2–8°C. Refer to safety protocols for structurally similar amines (e.g., diisobutylamine, UN 2361), which highlight flammability (flash point 29°C) and respiratory irritation risks .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, weak data) be addressed during X-ray analysis?
- Methodological Answer :
- Data Collection : Optimize crystal mounting (loop size, cryoprotection) to minimize ice formation. Use synchrotron radiation for weak diffractors.
- Refinement : SHELXL’s TWIN/BASF commands resolve twinning. For partial occupancy, apply restraints (e.g., SIMU/DELU) to stabilize disordered atoms .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How to resolve discrepancies in NMR data when stereochemical assignments conflict with computational models?
- Methodological Answer :
- NOESY Experiments : Detect spatial proximity of protons (e.g., vinyl and aromatic protons in E vs. Z isomers).
- DFT Calculations : Compare experimental ¹³C shifts with density functional theory (B3LYP/6-31G*) predictions. Deviations >2 ppm suggest misassignment .
- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 80°C) can reveal conformational exchange broadening .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of prochiral intermediates .
Q. How to profile impurities and degradation products in bulk samples?
- Methodological Answer :
- LC-HRMS : Use C18 columns (ACQUITY UPLC) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at 0.1% threshold.
- Forced Degradation : Expose to heat (80°C, 48 hr), light (ICH Q1B), or acidic/alkaline conditions. Identify degradation pathways (e.g., hydrolysis of the amine group) using reference standards from pharmacopeial guidelines .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
